molecular formula C18H20N2O2 B240668 4-isopropyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide

4-isopropyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide

Cat. No. B240668
M. Wt: 296.4 g/mol
InChI Key: MEUKRNIOZKSYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide, also known as IMPB, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have a number of interesting properties, including a unique mechanism of action that makes it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 4-isopropyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide is complex and not fully understood. However, it is known to bind to a specific site on the protein FKBP12, which is involved in a number of important biological processes. This binding has been found to alter the conformation of FKBP12, leading to changes in its activity and downstream effects on various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-isopropyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide are varied and complex. However, it has been found to have a number of interesting properties, including the ability to modulate protein-protein interactions and alter the activity of various cellular processes. These effects make 4-isopropyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide a valuable tool for studying a wide range of biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-isopropyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide in lab experiments is its unique mechanism of action. This makes it a valuable tool for studying a wide range of biological processes, particularly those involving protein-protein interactions. However, there are also some limitations to using 4-isopropyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide in lab experiments, including the need for careful control of reaction conditions and the potential for off-target effects.

Future Directions

There are a number of interesting future directions for research involving 4-isopropyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide. One potential avenue of research is the development of new compounds based on the structure of 4-isopropyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide that have even more potent effects on protein-protein interactions. Another potential area of research is the use of 4-isopropyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide in the study of disease processes, particularly those involving aberrant protein-protein interactions. Overall, the unique properties of 4-isopropyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide make it a valuable tool for scientific research, and there is still much to be learned about its potential applications.

Synthesis Methods

The synthesis of 4-isopropyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide involves several steps, including the reaction of 4-isopropylbenzoyl chloride with 4-aminobenzamide to form an intermediate compound. This intermediate is then reacted with methylamine to form the final product, 4-isopropyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide. The synthesis of 4-isopropyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

4-isopropyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide has been used extensively in scientific research as a tool for studying various biological processes. One of the most interesting applications of this compound is in the study of protein-protein interactions. 4-isopropyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide has been found to bind to a specific site on the protein FKBP12, which is involved in a number of important biological processes. By studying the interaction between 4-isopropyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide and FKBP12, researchers can gain valuable insights into the mechanisms underlying these processes.

properties

Product Name

4-isopropyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

N-[4-(methylcarbamoyl)phenyl]-4-propan-2-ylbenzamide

InChI

InChI=1S/C18H20N2O2/c1-12(2)13-4-6-15(7-5-13)18(22)20-16-10-8-14(9-11-16)17(21)19-3/h4-12H,1-3H3,(H,19,21)(H,20,22)

InChI Key

MEUKRNIOZKSYTG-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC

Origin of Product

United States

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